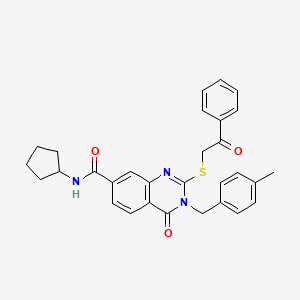![molecular formula C7H14N2O3 B2787799 3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide CAS No. 1862931-56-3](/img/structure/B2787799.png)
3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide is a synthetic compound that belongs to the class of amides. It is commonly known as methoxetamine or MXE. MXE is a dissociative anesthetic drug that has been used as a research chemical. It has gained popularity in the scientific community due to its unique pharmacological properties.
Mechanism of Action
MXE acts as a selective NMDA receptor antagonist, which results in the inhibition of glutamate transmission. The NMDA receptor is a key player in the regulation of synaptic plasticity and is involved in learning and memory processes. MXE's action on the NMDA receptor leads to a dissociative state, characterized by feelings of detachment from one's surroundings.
Biochemical and Physiological Effects:
MXE has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has potent analgesic effects, which make it a promising candidate for the treatment of chronic pain. Additionally, MXE has been shown to have hallucinogenic effects, which have led to its recreational use.
Advantages and Limitations for Lab Experiments
MXE has a number of advantages for use in laboratory experiments. It has a long half-life, which allows for extended experimentation periods. Additionally, it has a high potency, which makes it a cost-effective option for researchers. However, MXE also has a number of limitations. It has a narrow therapeutic window, which makes it difficult to dose accurately. Additionally, it has a high potential for abuse, which makes it a risky option for research.
Future Directions
There are a number of future directions for research involving MXE. One area of interest is its potential as a treatment for chronic pain. Additionally, MXE's unique pharmacological properties make it a promising candidate for the treatment of neurological disorders such as depression and schizophrenia. Future research should focus on further elucidating the mechanisms of action of MXE and its potential therapeutic applications.
Synthesis Methods
MXE is synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetone with methylamine and sodium cyanoborohydride. The resulting intermediate is then reacted with propanoyl chloride to yield the final product.
Scientific Research Applications
MXE has been used extensively in scientific research due to its unique pharmacological properties. It has been shown to have potent analgesic, anesthetic, and hallucinogenic effects. MXE has also been used as a tool to study the NMDA receptor and its role in various neurological disorders such as depression and schizophrenia.
properties
IUPAC Name |
3-methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-8-7(11)5-9-6(10)3-4-12-2/h3-5H2,1-2H3,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRCIKGXPHSEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1862931-56-3 |
Source


|
| Record name | 3-methoxy-N-[(methylcarbamoyl)methyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

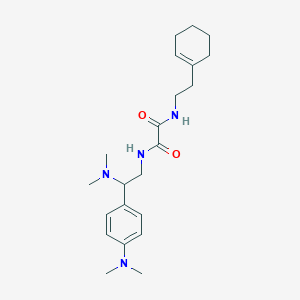
![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)
![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)
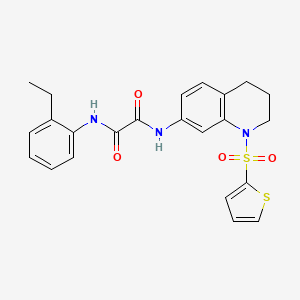

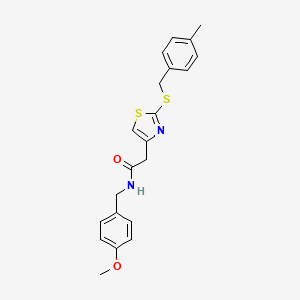
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)

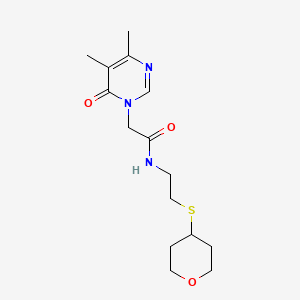
![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

methanone](/img/structure/B2787736.png)
![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)
